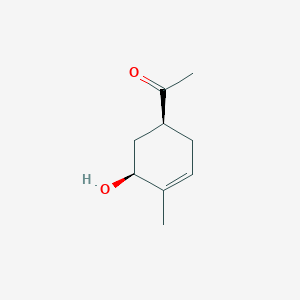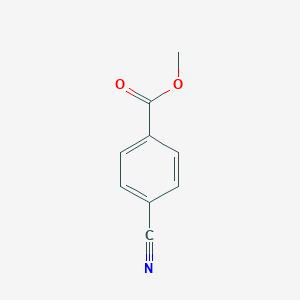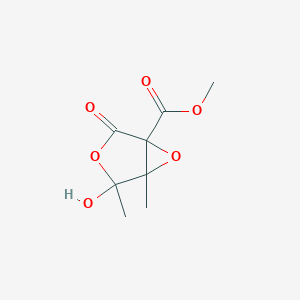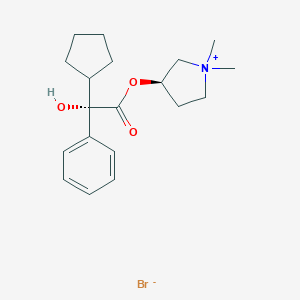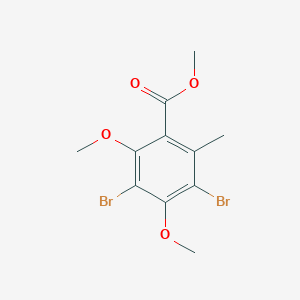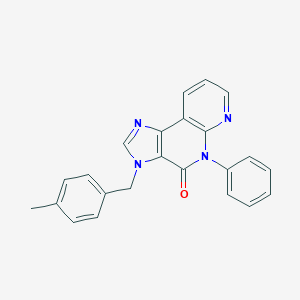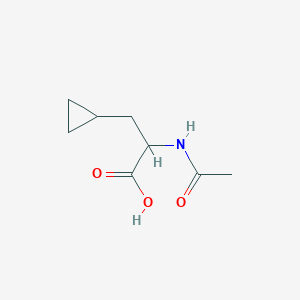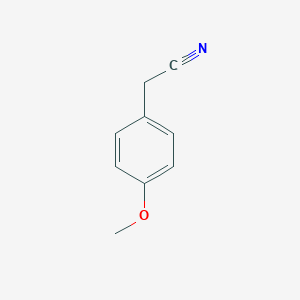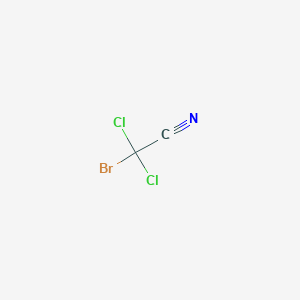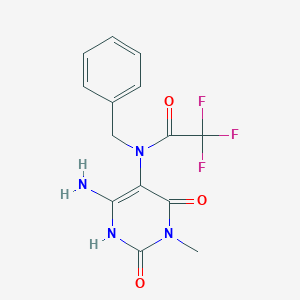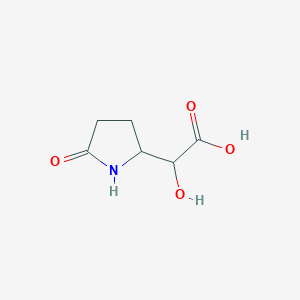![molecular formula C17H26O4S B141535 Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran CAS No. 93748-47-1](/img/structure/B141535.png)
Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tetrahydropyran derivatives can involve various strategies. For instance, a method for constructing tetrahydropyrans from 1,2-dioxines with a tethered hydroxyl group is described, which proceeds via a base-catalyzed rearrangement followed by intramolecular oxa-Michael addition . Another approach involves the reaction of pentafluoropyridine with sodium phenylsulfinate and a diamine to create polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds . Additionally, the synthesis of tetrahydro-2-(2-propynyloxy)-2H-pyran illustrates Markownikov Addition and the use of protecting groups, with purification via flash column chromatography .
Molecular Structure Analysis
The molecular structure of tetrahydropyran derivatives can be elucidated using various spectroscopic techniques. For example, the structure of (2S,3R,6R)-2-[(R)-1-Hydroxyallyl]-4,4-dimethoxy-6-methyltetrahydro-2H-pyran-3-ol was established using NMR spectroscopy, mass spectrometry, and IR spectroscopy . The crystal structure of a related compound, 2-Phenyl-1-phenylthio-1-(tetrahydropyran-2-ylthio)propan-2-ol, was determined, showing intermolecular hydrogen bonds and a chair conformation of the tetrahydropyran ring .
Chemical Reactions Analysis
Tetrahydropyran derivatives can undergo various chemical reactions. For instance, the polyfunctionality of difluorinated tetrahydropyrido[2,3-b]pyrazine scaffolds was demonstrated in model reactions with nucleophiles . The synthesis of 6-sulfonimidoylmethyl-3,4-dihydro-2H-pyrans via a consecutive acylation/SN2 sequence from Johnson's sulfoximine derivatives shows the versatility of these compounds in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyran derivatives can be influenced by their functional groups and molecular structure. The use of magnetic iron oxide supported phenylsulfonic acid as a nanocatalyst for the green synthesis of tetrahydrobenzo[b]pyrans under ultrasonic conditions highlights the potential for environmentally friendly synthesis methods . The crystal structure and conformation of the rings in compounds such as 1-Ethyl-2-tosyl-4,4,6-trimethyl-2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]pyrano[6,5-b]quinoline-11(6H)-one monohydrate provide insights into the stability and reactivity of these molecules .
Applications De Recherche Scientifique
Synthesis and Applications of Heterocyclic Compounds
Heterocyclic compounds, including tetrahydropyrans, play a critical role in the development of pharmaceuticals, materials, and catalysts. Organocatalysts have been employed for the synthesis of tetrahydrobenzo[b]pyrans, highlighting the importance of such structures in organic synthesis and drug development H. Kiyani, 2018. These findings suggest that the study of tetrahydropyrans and similar structures is vital for advancing synthetic methodologies and creating new materials.
Antioxidant Properties and Analytical Methods
Research on antioxidants, including the study of compounds with potential antioxidant activity, is significant for understanding their applications in medicine, pharmacy, and food engineering. Analytical methods used in determining antioxidant activity, such as ORAC and FRAP tests, are crucial for evaluating the effectiveness of such compounds I. Munteanu, C. Apetrei, 2021. This area of research demonstrates the ongoing need to understand and measure the antioxidant potential of chemical compounds, potentially including tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran.
Polysulfones and Nanofiltration Membranes
Polysulfones are used extensively in the creation of nanofiltration membranes, with applications in water treatment and purification. Chemical modification methods aim to increase the hydrophilicity of these membranes, improving their performance B. Bruggen, 2009. This research area highlights the role of chemical engineering in enhancing material properties for environmental applications.
Pyrene Biodegradation
The microbial degradation of polycyclic aromatic hydrocarbons (PAHs) like pyrene is essential for bioremediation efforts. Studies focus on the biochemical reactions and mechanisms involved in pyrene degradation by bacteria, providing insights into environmental cleanup strategies S. Zada et al., 2021. Understanding the degradation pathways of complex organic molecules can inform the study of similar compounds.
Orientations Futures
Propriétés
IUPAC Name |
2-[(3R)-4-(benzenesulfonyl)-2,3-dimethylbutan-2-yl]oxyoxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O4S/c1-14(13-22(18,19)15-9-5-4-6-10-15)17(2,3)21-16-11-7-8-12-20-16/h4-6,9-10,14,16H,7-8,11-13H2,1-3H3/t14-,16?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLVDRBXXXGMES-LBAUFKAWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=CC=C1)C(C)(C)OC2CCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CS(=O)(=O)C1=CC=CC=C1)C(C)(C)OC2CCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one](/img/structure/B141454.png)

![[2-(4-Methoxyphenyl)ethyl]dimethylamine](/img/structure/B141458.png)
